PDHK1 Binding Affinity Comparison Against Early Chemical Probe
In a KINOMEscan kinase binding assay, this compound demonstrated a Kd of 5 nM against PDHK1, a binding affinity that exceeds the initial SAR probe compound 17 (IC50 = 1.5 μM) by approximately 300-fold [1][2]. This high affinity is indicative of strong, specific engagement of the PDHK1 ATP-binding site and a favorable residence time, which is critical for sustained pathway inhibition in cellular models. In contrast, the early probe compound 17 exhibited micromolar potency, limiting its utility for detailed mechanistic studies.
| Evidence Dimension | PDHK1 Binding Affinity (Kd vs. IC50) |
|---|---|
| Target Compound Data | Kd = 5 nM |
| Comparator Or Baseline | Probe compound 17: IC50 = 1.5 ± 0.3 μM |
| Quantified Difference | Approximately 300-fold higher affinity |
| Conditions | KINOMEscan assay (DiscoverX) vs. biochemical kinase assay |
Why This Matters
Higher binding affinity translates to lower required compound concentrations for target engagement, reducing the risk of off-target effects and improving signal-to-noise in cell-based metabolic assays.
- [1] BindingDB Entry BDBM50200974 (CHEMBL3975628). Affinity Data: Kd = 5 nM for PDHK1 using KINOMEscan technology. Source: US10087187, Compound 6. View Source
- [2] Identification of a selective pyruvate dehydrogenase kinase 1 (PDHK1) chemical probe by virtual screening. PubMed. IC50 = 1.5 ± 0.3 μM for probe compound 17. View Source
